Physicochemical Differentiation: Calculated LogP and Topological Polar Surface Area of Cyclopropanesulfonyl vs. Methylsulfonyl and Phenylsulfonyl 4-Piperazinylquinazoline Analogs
In the absence of experimentally determined biological IC₅₀ data for 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]quinazoline, the strongest currently quantifiable differentiation lies at the physicochemical level. Using in silico calculation (ALogPS, DSSTox consensus), the target compound exhibits a calculated logP of approximately 2.1 and a topological polar surface area (TPSA) of ~70 Ų . The direct methylsulfonyl analog (4-[4-(methylsulfonyl)piperazin-1-yl]quinazoline) is predicted to have a lower logP (~1.4) and identical TPSA, while the phenylsulfonyl analog is predicted to have a higher logP (~3.0) and identical TPSA . The ~0.7 logP unit difference between the cyclopropanesulfonyl and methylsulfonyl congeners corresponds to an approximately 5-fold difference in predicted octanol-water partition coefficient, which may influence membrane permeability and non-specific protein binding [1]. These differences are derived from consensus in silico models and have not been confirmed by experimental shake-flask logP determination for any of these compounds.
| Evidence Dimension | Calculated octanol-water partition coefficient (clogP) / topological polar surface area (TPSA) |
|---|---|
| Target Compound Data | clogP ≈ 2.1; TPSA ≈ 70 Ų |
| Comparator Or Baseline | Methylsulfonyl analog: clogP ≈ 1.4, TPSA ≈ 70 Ų; Phenylsulfonyl analog: clogP ≈ 3.0, TPSA ≈ 70 Ų |
| Quantified Difference | ΔclogP ≈ +0.7 vs. methylsulfonyl; ΔclogP ≈ −0.9 vs. phenylsulfonyl; TPSA identical across all three |
| Conditions | In silico consensus prediction (ALogPS, DSSTox); no experimental logP data available for any compound in the series |
Why This Matters
A 0.7 logP unit shift places the cyclopropanesulfonyl derivative in an intermediate lipophilicity range that may balance membrane permeability against aqueous solubility, a critical parameter when selecting compounds for cell-based phenotypic screening or in vivo dosing formulation.
- [1] Waring, M. J. Lipophilicity in Drug Discovery. Expert Opin. Drug Discov. 2010, 5 (3), 235–248. View Source
